molecular formula C9H15NO5S B14441380 L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- CAS No. 77549-12-3

L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)-

Cat. No.: B14441380
CAS No.: 77549-12-3
M. Wt: 249.29 g/mol
InChI Key: GZTSCZSNTKEYFI-ZETCQYMHSA-N
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Description

L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxy-oxopropyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the methoxy-oxopropyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfides or sulfoxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides, while reduction may yield thiols.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating conditions such as oxidative stress and inflammation.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent used in medicine.

    L-Cysteine: The parent amino acid, involved in protein synthesis and various metabolic processes.

    Methionine: Another sulfur-containing amino acid with similar properties.

Uniqueness

L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of acetyl and methoxy-oxopropyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial contexts.

Properties

CAS No.

77549-12-3

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-methoxy-3-oxopropyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H15NO5S/c1-6(11)10-7(9(13)14)5-16-4-3-8(12)15-2/h7H,3-5H2,1-2H3,(H,10,11)(H,13,14)/t7-/m0/s1

InChI Key

GZTSCZSNTKEYFI-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)OC)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCC(=O)OC)C(=O)O

Origin of Product

United States

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